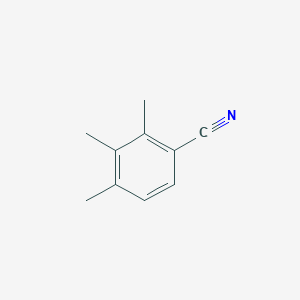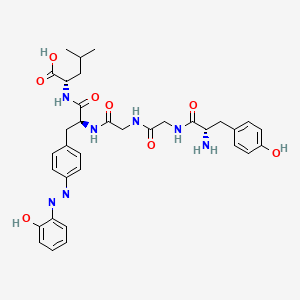
3-Isobutyl-3-phenyl-2-azetidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyl-3-phenyl-2-azetidinone is a compound belonging to the class of azetidinones, which are four-membered lactam rings. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The azetidinone ring is a crucial structural motif in many β-lactam antibiotics, which are widely used to treat bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-3-phenyl-2-azetidinone can be achieved through several methods. One common approach involves the cyclization of Schiff bases derived from aniline and benzaldehyde with diphenylketene in a [2+2] cycloaddition reaction. This method is efficient and yields the desired azetidinone with high purity.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This approach is straightforward and can be performed under mild reaction conditions, making it suitable for large-scale industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isobutyl-3-phenyl-2-azetidinone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylic position can undergo substitution reactions with halogens using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Corresponding amines.
Substitution: Benzylic halides.
Wissenschaftliche Forschungsanwendungen
3-Isobutyl-3-phenyl-2-azetidinone has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Isobutyl-3-phenyl-2-azetidinone involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway. The compound is particularly effective against serine proteases, which play a crucial role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
3-Isobutyl-3-phenyl-2-azetidinone can be compared with other azetidinone derivatives, such as:
2-Azetidinone: The simplest β-lactam, known for its antibacterial properties.
3-Chloro-2-oxo-1-azetidinecarboxamide: Exhibits significant antimicrobial activity.
Quinoline-based azetidinones: Known for their antimicrobial and antituberculosis activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other azetidinone derivatives.
Eigenschaften
| 73680-86-1 | |
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-3-phenylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-13(9-14-12(13)15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
ADKRWAYGCRCYDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(CNC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)




phosphanium](/img/structure/B14439174.png)
